5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine
Description
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a thiazole derivative featuring a thiazol-2-amine core substituted at the 5-position with a fluorinated phenyl group. The phenyl ring contains two key substituents: a fluoro group at the 5-position and a trifluoromethyl group at the 2-position. This combination of electron-withdrawing groups (EWGs) enhances the compound's metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications.
Properties
Molecular Formula |
C10H6F4N2S |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
5-[5-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6F4N2S/c11-5-1-2-7(10(12,13)14)6(3-5)8-4-16-9(15)17-8/h1-4H,(H2,15,16) |
InChI Key |
SBZCEABCOJLGHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CN=C(S2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Bromo Ketones with Thiourea Derivatives
One of the most commonly employed methods for synthesizing 5-(5-fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves the cyclocondensation reaction between α-bromo ketones and thiourea or substituted thioureas. The process typically proceeds as follows:
- Preparation of the α-bromo ketone intermediate by bromination of the corresponding ketone bearing the trifluoromethyl and fluoro substituents on the phenyl ring.
- Reaction of this α-bromo ketone with thiourea in ethanol under reflux conditions (approximately 65–75 °C) for about 30 minutes.
- The reaction mixture is then cooled, poured into ice-cold water, and the product is extracted with ethyl acetate.
- The organic layer is washed, dried over magnesium sulfate, and evaporated under reduced pressure.
- The crude product is purified by recrystallization from ethanol to yield the 2-amino thiazole derivative.
Table 1: Typical Reaction Conditions for Cyclocondensation
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Bromination | Bromine in chloroform (Br2/CHCl3) | Room temp | Variable | Forms α-bromo ketone intermediate |
| Cyclocondensation | Thiourea in ethanol | 65–75 °C | 30 minutes | Reflux |
| Workup | Ice-cold water, ethyl acetate extraction | Room temp | - | Purification by recrystallization |
This method is well-documented for producing various 2-amino thiazole derivatives with yields typically ranging from 60% to 70% and melting points consistent with the expected structures.
Hantzsch–Traumann Thiazole Synthesis
Another synthetic route involves the Hantzsch–Traumann method, which synthesizes thiazole rings by reacting α-haloketones with thioureas. This method has been used to prepare related 5-acetylthiazole derivatives, which can be further functionalized to yield the target compound or its analogues.
- The reaction involves the condensation of 3-chloro-2,4-pentanedione or similar diketones with thioureas.
- The process is generally carried out under reflux in ethanol or other suitable solvents.
- The resulting 5-acetylthiazoles can be converted into enaminones or other derivatives by treatment with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or tert-butoxybis(dimethylamino)methane (Bredereck’s reagent).
Multi-step Synthesis from Substituted Phenyl Precursors
A more elaborate synthetic sequence involves:
- Conversion of substituted phenyl compounds into amides via reaction with dimethylhydroxylamine under nitrogen atmosphere.
- Subsequent reaction with Grignard reagents to form ketones.
- Bromination of ketones to generate α-bromo ketones.
- Cyclocondensation with thiourea to form the thiazole ring.
Reaction Conditions and Catalysts
- Reactions are typically conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive intermediates.
- Temperature control is critical, with reflux temperatures around 65–75 °C for cyclocondensation and room temperature to moderate heating for bromination and other steps.
- Catalysts or additives such as pyridine, triethylamine, or bases like sodium hydride may be used in related synthetic steps to facilitate substitution or condensation reactions.
- Purification is commonly achieved via recrystallization or silica gel column chromatography using solvent systems like hexane-ethyl acetate or dichloromethane-methanol mixtures.
Analytical Data Supporting Synthesis
Table 2: Representative Analytical Data for this compound and Analogues
| Parameter | Value/Description | Method |
|---|---|---|
| Yield | 61.6% to 69% | Isolated yield |
| Melting Point | 232 °C (for N-methyl derivative) | Differential Scanning Calorimetry (DSC) |
| ^1H NMR (CDCl3) | Aromatic protons δ 7.47–8.18 ppm; NH δ 2.9 ppm; CH3 δ 2.5 ppm | Proton Nuclear Magnetic Resonance |
| Mass Spectrum (m/z) | 259 (M+H)+ for related thiazole derivatives | Mass Spectrometry |
| Molecular Weight | 262.23 g/mol | Calculated and confirmed by MS |
These data confirm the successful synthesis and purity of the target compound and its derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation of α-bromo ketones with thiourea | α-Bromo ketone, thiourea, ethanol | Reflux 65–75 °C, 30 min | Straightforward, good yields | Requires preparation of α-bromo ketone |
| Hantzsch–Traumann synthesis | α-Haloketones, thiourea | Reflux in ethanol or similar | Versatile for various derivatives | Multi-step, may need further functionalization |
| Multi-step synthesis from phenyl precursors | Dimethylhydroxylamine, Grignard reagents, bromine, thiourea | Multiple steps, inert atmosphere | Allows substitution control | Longer synthesis time, more steps |
Chemical Reactions Analysis
Acetylation at the Thiazole Amine Group
The primary amine on the thiazole ring undergoes acetylation under mild conditions. For example:
-
Reagents : Acetic anhydride, pyridine
-
Conditions : Room temperature, 2–4 hours
This reaction enhances metabolic stability by blocking oxidative deamination.
Electrophilic Aromatic Substitution (EAS)
The phenyl ring undergoes regioselective substitution due to the electron-withdrawing effects of fluorine and trifluoromethyl groups:
| Position | Reactivity | Example Reaction |
|---|---|---|
| Para to fluorine | Moderate | Nitration with HNO₃/H₂SO₄ at 0°C yields 4-nitro derivatives |
| Meta to trifluoromethyl | Low | Limited reactivity due to steric and electronic hindrance |
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
-
Suzuki–Miyaura : Reacts with arylboronic acids at C4/C5 positions.
-
Buchwald–Hartwig : Amination at C2 using primary/secondary amines.
Cyclo-Condensation with Thioureas
The amine group reacts with thioureas to form fused heterocycles:
text5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine + R-NH-CS-NH₂ → 5-aryl-1,3-thiazolo[5,4-d]pyrimidines (yield: 55–70%) [5]
Conditions : Ethanol, reflux (6–8 hours).
Oxidative Bioactivation Pathways
In metabolic studies, the thiazole ring undergoes oxidation:
-
S-Oxidation : Forms thiazole-S-oxide intermediates.
-
Glutathione Adduct Formation : Trapping experiments confirm covalent binding at C5 (Figure 1) .
Key Insight : Fluorination at C5 blocks bioactivation, improving safety profiles .
Alkylation and Acylation
The amine group reacts with alkyl halides or acyl chlorides:
| Reaction Type | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 50°C, 3h | N-Methyl derivative | 85% |
| Acylation | AcCl, Et₃N | CH₂Cl₂, RT, 2h | N-Acetyl derivative | 90% |
Ring-Opening Reactions
Under strong acidic or oxidative conditions, the thiazole ring cleaves:
-
Acid Hydrolysis : Concentrated HCl at 100°C produces 2-aminothiol and fluoro-trifluoromethylbenzaldehyde.
-
Oxidative Scission : MnO₂ in CHCl₃ converts the thiazole to a thioamide .
Comparative Reactivity with Analogues
The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:
| Compound | Reaction with HNO₃/H₂SO₄ | Suzuki Coupling Efficiency |
|---|---|---|
| This compound | Nitration at C4 (72%) | 65% (vs. 85% for non-fluorinated) |
| 5-Phenylthiazol-2-amine | Nitration at C3/C5 (mixed) | 88% |
This compound’s reactivity profile underscores its utility in medicinal chemistry, particularly in designing targeted inhibitors and probes. Future studies should explore its electrochemical behavior and catalytic applications.
Scientific Research Applications
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a chemical compound in the thiazole class, which has a structure that incorporates a trifluoromethyl group and a fluorine atom on the phenyl ring. It has garnered attention for its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is , and it has a molecular weight of approximately 263.24 g/mol.
Applications in Medicinal Chemistry
This compound has several applications, particularly in medicinal chemistry:
- It can be utilized as an active ingredient in treating various conditions.
- It can be used in interaction studies that focus on its binding affinity to various biological targets. These studies are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.
- It can be used to modify the compound to enhance its pharmacological properties or to facilitate its synthesis.
Structural Analogues
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine | Contains two trifluoromethyl groups | Enhanced lipophilicity and potential for increased biological activity |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Different nitrogen-containing heterocycles | Targeted towards CDK inhibition with distinct selectivity profiles |
| 4-Fluoro-thiazole derivatives | Varying substitutions on the thiazole ring | Often exhibit different pharmacological profiles due to substitution patterns |
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. The fluorinated phenyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The thiazole ring plays a crucial role in stabilizing the compound and facilitating its interaction with target molecules .
Comparison with Similar Compounds
Structural Analogues of Thiazol-2-Amine Derivatives
The following table compares the target compound with structurally similar thiazol-2-amine derivatives, focusing on substituent effects and physicochemical properties:
*Note: The target compound’s molecular formula and weight are inferred from analogs (e.g., ).
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound significantly increases lipophilicity (logP) compared to methoxy () or isopropoxy () substituents. This enhances membrane permeability but may reduce aqueous solubility .
- Halogen Effects : Chlorine substituents () contribute to higher molecular weights and lipophilicity compared to fluorine. However, fluorine’s smaller size allows for better target interactions in sterically restricted environments .
Comparison with Thiadiazole and Imidazothiazole Derivatives
Thiadiazole and imidazothiazole cores differ in electronic properties and ring strain, impacting biological activity:
Key Observations:
- Thiadiazole vs. Thiazole : Thiadiazoles (e.g., ) exhibit higher ring strain and electronegativity, often leading to stronger interactions with biological targets but reduced metabolic stability compared to thiazoles .
- Trifluoromethyl in Thiadiazoles : The trifluoromethyl group in enhances resistance to oxidative metabolism, similar to its role in thiazole derivatives .
Biological Activity
5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies, providing a comprehensive overview of its implications in drug development.
Chemical Structure and Properties
The compound belongs to the thiazole class and is characterized by a unique structure that includes a trifluoromethyl group and a fluorine atom on the phenyl ring. Its molecular formula is with a molecular weight of approximately 263.24 g/mol. The structural features of this compound are crucial for its biological activity, influencing its interaction with various biological targets.
Biological Mechanisms
Research indicates that this compound exhibits notable biological activities, particularly in the treatment of various conditions. It has been studied for its potential as an active ingredient in pharmaceuticals targeting cancer, inflammation, and infectious diseases. The biological mechanisms underlying these activities are an area of active research.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. For instance, it has shown potential as an inhibitor of certain enzymes involved in tumor growth and progression. The presence of fluorinated groups enhances lipophilicity, which may improve the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Pharmacological Properties
The pharmacological profile of this compound suggests several therapeutic applications:
- Anticancer Activity : Preliminary studies have shown that this compound possesses cytotoxic properties against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications to the thiazole ring can significantly influence its potency .
- Anti-inflammatory Effects : The compound has also been evaluated for its anti-inflammatory properties, showing promise in preclinical models for reducing inflammation markers.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazole derivatives, including this compound:
- Antitumor Activity : A study demonstrated that thiazole derivatives could inhibit lysyl oxidase (LOX), an enzyme associated with tumor progression. Compounds similar to this compound showed significant efficacy against LOX isoforms, suggesting potential applications in cancer therapy .
- Cytotoxicity Assays : In vitro assays using MTT assays revealed that this compound exhibited IC50 values comparable to standard chemotherapeutic agents like doxorubicin against specific cancer cell lines, indicating its potential as an anticancer agent .
- SAR Analysis : Structure-activity relationship studies highlighted that the presence of electronegative groups, such as fluorine, is essential for enhancing biological activity. Modifications at specific positions on the thiazole ring were found to optimize potency against various targets .
Comparative Analysis with Similar Compounds
To further understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(3,5-Bis(trifluoromethyl)phenyl)thiazol-2-amine | Contains two trifluoromethyl groups | Enhanced lipophilicity and potential for increased biological activity |
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Different nitrogen-containing heterocycles | Targeted towards CDK inhibition with distinct selectivity profiles |
| 4-Fluoro-thiazole derivatives | Varying substitutions on the thiazole ring | Different pharmacological profiles due to substitution patterns |
The unique combination of fluorinated groups and the thiazole structure in this compound may confer distinct biological properties compared to these similar compounds.
Q & A
Basic: What are the common synthetic routes for preparing 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine, and what reaction conditions are critical for achieving high yields?
Answer:
The synthesis of fluorinated thiazol-2-amine derivatives typically involves cyclization reactions between activated carboxylic acid derivatives and thioamide precursors. For example:
- Route 1: Activation of substituted benzoic acids (e.g., 5-fluoro-2-(trifluoromethyl)benzoic acid) with phosphorus pentachloride (PCl₅), followed by reaction with thioamides under inert atmospheres (e.g., N₂) and elevated temperatures (80–120°C) to form the thiazole ring .
- Route 2: Use of POCl₃ to facilitate cyclization between aryl carboxylic acids and thiosemicarbazides, as demonstrated in the synthesis of structurally similar 1,3,4-thiadiazole derivatives .
Critical conditions:
- Temperature control: Elevated temperatures (~90–120°C) ensure complete conversion .
- Inert atmosphere: Prevents oxidation of sensitive intermediates .
- Purification: Recrystallization from DMSO/water mixtures improves purity .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?
Answer:
Key methods include:
- NMR spectroscopy: ¹H/¹³C/¹⁹F NMR confirms substituent positions and fluorine integration .
- IR spectroscopy: Identifies functional groups (e.g., C=N stretches at ~1565 cm⁻¹, NH stretches at ~3372 cm⁻¹) .
- X-ray crystallography: Resolves bond angles and crystal packing, as shown for related thiadiazole derivatives (e.g., C–S bond lengths of ~1.74 Å) .
- Elemental analysis: Validates purity (>95% by calcd. vs. found C/H/N ratios) .
Basic: What preliminary biological screening data exist for this compound, and which assay systems have been employed?
Answer:
While direct data on this compound is limited, structurally analogous thiazole derivatives exhibit:
- Anticancer activity: IC₅₀ values in the µM range against breast (MCF-7) and colon (HCT-116) cancer lines, evaluated via MTT assays .
- Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli using broth dilution methods .
- Assay systems: Common models include cell viability assays, enzyme inhibition studies (e.g., COX-2), and in vivo inflammation models .
Advanced: How can researchers optimize the synthetic pathway to improve purity and scalability while maintaining functional group compatibility?
Answer:
Optimization strategies include:
- Continuous flow synthesis: Enhances yield and reduces side reactions via precise control of temperature/pressure .
- Catalyst screening: Lewis acids (e.g., ZnCl₂) may accelerate cyclization without degrading trifluoromethyl groups .
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of fluorinated intermediates .
- Scale-up considerations: Automated reactors enable reproducible multi-gram synthesis .
Example workflow:
| Step | Parameter | Optimal Range | Reference |
|---|---|---|---|
| Activation | PCl₅ stoichiometry | 1.2–1.5 eq | |
| Cyclization | Temperature | 90–110°C | |
| Purification | Solvent system | DMSO/H₂O (2:1) |
Advanced: What strategies are recommended for resolving contradictory reports on the biological activity of structurally similar thiazole derivatives?
Answer:
Contradictions often arise from:
- Substituent effects: Minor changes (e.g., replacing -CF₃ with -CH₃) drastically alter bioactivity .
- Purity discrepancies: Impurities ≥5% can skew assay results; validate via HPLC .
- Assay variability: Standardize protocols (e.g., cell line passage number, incubation time) .
Case study: A thiazole derivative showed antifungal activity in one study but was inactive in another due to differences in fungal strain sensitivity .
Advanced: What in silico and experimental approaches are suitable for establishing structure-activity relationships (SAR) of fluorinated thiazol-2-amine derivatives?
Answer:
In silico methods:
- Molecular docking: Predict binding affinity to targets like EGFR or tubulin using AutoDock Vina .
- QSAR modeling: Correlate electronic descriptors (e.g., Hammett σ values for -CF₃) with bioactivity .
Experimental methods:
- Analog synthesis: Systematically vary substituents (e.g., -F, -Cl, -OCH₃) on the phenyl ring .
- Pharmacophore mapping: Identify critical moieties (e.g., thiazole NH₂) via alanine scanning .
SAR trends:
- Electron-withdrawing groups (-CF₃, -F) enhance anticancer activity .
- Bulky substituents reduce membrane permeability .
Advanced: How can mechanistic studies be designed to elucidate the molecular targets of this compound in cancer cell lines?
Answer:
Stepwise approach:
Transcriptomics: RNA sequencing identifies dysregulated pathways (e.g., apoptosis, DNA repair) .
Protein profiling: Western blotting detects changes in p53, Bcl-2, or caspase-3 levels .
Target validation: siRNA knockdown of candidate targets (e.g., AKT1) rescues cell viability .
Cellular imaging: Confocal microscopy tracks compound localization (e.g., mitochondrial uptake) .
Example findings: Related compounds induce G1/S cell cycle arrest and mitochondrial membrane depolarization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
